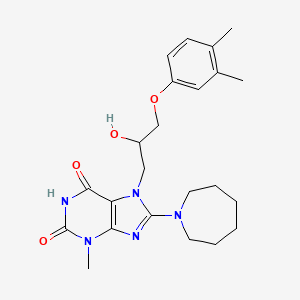

![molecular formula C16H14INO5 B2650218 3-Ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde CAS No. 345981-32-0](/img/structure/B2650218.png)

3-Ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

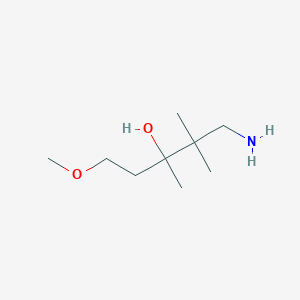

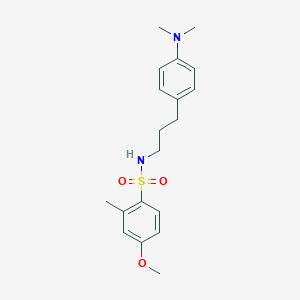

3-Ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde is a unique chemical compound. It has an empirical formula of C16H14INO5 and a molecular weight of 427.190 Da . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of 3-Ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde can be represented by the SMILES stringCCOc1cc(C=O)cc(I)c1OCc2ccc(I)cc2 . This string represents the structure of the molecule in a linear format, which can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis

The physical form of 3-Ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde is solid . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique

Photocatalytic Oxidation

One significant application of derivatives of 3-Ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde is in photocatalytic oxidation. Higashimoto et al. (2009) discuss the photocatalytic oxidation of benzyl alcohol and its derivatives, highlighting the high conversion and selectivity of this process under a TiO2 photocatalyst and O2 atmosphere (Higashimoto et al., 2009).

Oxidation Reactions

Lai et al. (2002) investigated the oxidation of methoxy substituted benzyl phenyl sulfides, revealing insights into the reaction mechanisms of high valent oxoruthenium compounds with sulfides. This research underscores the complex interplay of single electron transfer and direct oxygen atom transfer in oxidation reactions (Lai et al., 2002).

Catalysis

In the field of catalysis, Perozo-Rondón et al. (2006) explored the condensation of benzaldehyde and substituted benzaldehydes using alkaline carbons as catalysts. This study is vital for the development of intermediates with medical applications, highlighting the potential of 3-Ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde derivatives in pharmaceutical synthesis (Perozo-Rondón et al., 2006).

Oxidation Mechanisms

The work by Keener and Arp (1994) on the transformations of aromatic compounds by Nitrosomonas europaea is particularly relevant. Their research illustrates the oxidation mechanisms of various aromatic compounds, including derivatives similar to 3-Ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde, providing a deeper understanding of microbial interactions with aromatic pollutants (Keener & Arp, 1994).

Safety and Hazards

Propriétés

IUPAC Name |

3-ethoxy-5-iodo-4-[(4-nitrophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14INO5/c1-2-22-15-8-12(9-19)7-14(17)16(15)23-10-11-3-5-13(6-4-11)18(20)21/h3-9H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOSZYGCFOJAEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)I)OCC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14INO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

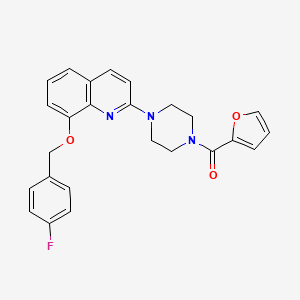

![(4As,8aS)-1,3,4,5,6,7,8,8a-octahydropyrano[3,4-c]pyridin-4a-ol;hydrochloride](/img/structure/B2650140.png)

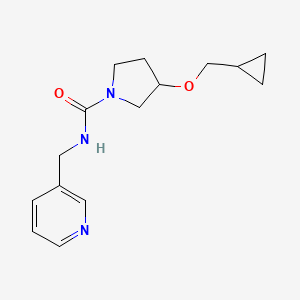

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2650143.png)

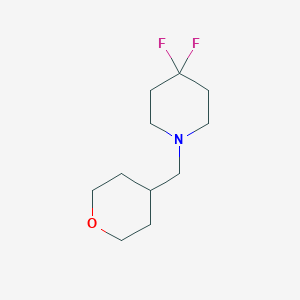

![N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-oxochromene-3-carboxamide](/img/structure/B2650150.png)

![[4-(Methoxymethyl)thiophen-2-yl]methanol](/img/structure/B2650154.png)

![N,N'-((3aR,4R,7R,7aS)-5-bromo-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2650156.png)